molecular formula C25H22N2O4S B281348 4-ETHYL-N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE

4-ETHYL-N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE

Cat. No.: B281348
M. Wt: 446.5 g/mol
InChI Key: VEBBDQBONDHECI-QYQHSDTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ETHYL-N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE is a complex organic compound that features a naphthalene core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL-N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the naphthalene core: This can be achieved through Friedel-Crafts acylation followed by cyclization reactions.

    Introduction of the methoxyaniline group: This step might involve nucleophilic aromatic substitution reactions.

    Attachment of the benzenesulfonamide group: This can be done through sulfonation reactions followed by amide formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and ethyl groups.

    Reduction: Reduction reactions could target the carbonyl group in the naphthalene core.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions vary depending on the specific substitution but may include acids, bases, or catalysts.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits any bioactive properties.

Medicine

If the compound shows any therapeutic effects, it could be developed into a drug for treating specific diseases or conditions.

Industry

In industry, it could be used in the synthesis of dyes, pigments, or other materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-N-(3-(2-hydroxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
  • 4-ethyl-N-(3-(2-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide

Uniqueness

The unique combination of functional groups in 4-ETHYL-N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE may confer specific properties that make it more effective or versatile in its applications compared to similar compounds.

Properties

Molecular Formula

C25H22N2O4S

Molecular Weight

446.5 g/mol

IUPAC Name

(NZ)-4-ethyl-N-[3-(2-methoxyanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide

InChI

InChI=1S/C25H22N2O4S/c1-3-17-12-14-18(15-13-17)32(29,30)27-22-16-23(25(28)20-9-5-4-8-19(20)22)26-21-10-6-7-11-24(21)31-2/h4-16,26H,3H2,1-2H3/b27-22-

InChI Key

VEBBDQBONDHECI-QYQHSDTDSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4OC

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4OC

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4OC

Origin of Product

United States

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